3-Cyclobutylideneazetidine hydrochloride

Description

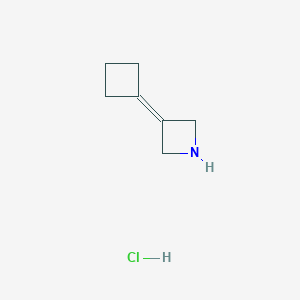

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClN |

|---|---|

Molecular Weight |

145.63 g/mol |

IUPAC Name |

3-cyclobutylideneazetidine;hydrochloride |

InChI |

InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H |

InChI Key |

QJDOYDVNSHMYDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C2CNC2)C1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclobutylideneazetidine Hydrochloride and Azetidine Analogues

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained azetidine ring requires carefully designed chemical transformations that can overcome the energetic barrier to forming a four-membered heterocycle. Key strategies involve either the formation of a crucial carbon-nitrogen (C-N) bond from an acyclic precursor or the concerted formation of multiple bonds through cycloaddition reactions.

Intramolecular strategies are among the most common methods for azetidine synthesis. These approaches rely on the cyclization of a linear substrate containing a nitrogen nucleophile and a suitable electrophilic carbon center, typically separated by a three-atom tether.

One of the most fundamental approaches to azetidine ring formation is through intramolecular nucleophilic substitution (SN2). nih.gov This method involves a γ-amino halide or a related substrate where a terminal amine attacks a carbon atom bearing a good leaving group (e.g., halogen, mesylate, tosylate) to close the ring. nih.gov

A straightforward one-pot synthesis involves the reaction of primary amines with the in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Similarly, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium provides an efficient route to these heterocycles. organic-chemistry.org These classical methods are foundational for creating simple azetidine cores.

Table 1: Examples of Alkylation/Cyclocondensation for Azetidine Synthesis

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Primary amine, 2-substituted-1,3-propanediol | Triflic anhydride, base | 1,3-Disubstituted azetidine | organic-chemistry.org |

| Primary amine, 1,3-Dihalopropane | Microwave, aq. NaOH | N-substituted azetidine | organic-chemistry.org |

Reductive cyclization offers an alternative pathway that often starts from precursors like β-haloalkylimines. magtech.com.cn The reduction of the imine moiety can trigger a cascade that results in ring closure. Another important variant is the reduction of β-lactams (azetidin-2-ones), which are often more accessible through methods like the Staudinger ketene-imine cycloaddition. magtech.com.cnmdpi.com The carbonyl group of the β-lactam can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding azetidine. nih.gov

This strategy is particularly useful as it leverages the well-established chemistry of β-lactam synthesis to access the saturated azetidine core. The choice of reducing agent and substrate substitution pattern is critical to achieving high yields and avoiding unwanted side reactions.

Modern synthetic methods have increasingly turned to transition metal catalysis to achieve challenging transformations. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for synthesizing azetidines from substrates lacking pre-installed leaving groups. acs.orgnih.gov This approach involves the activation of an unactivated C(sp³)–H bond at the γ-position relative to an amine. acs.orgnih.gov

Typically, the amine substrate is protected with a directing group, such as picolinamide (B142947) (PA), which coordinates to the palladium catalyst and positions it to activate a specific C-H bond. acs.orgnih.gov The reaction proceeds through the formation of a palladacycle intermediate, followed by oxidative addition and reductive elimination to form the C-N bond and close the azetidine ring. rsc.org This methodology has been successfully applied to a broad range of substrates, including aliphatic amines, to construct complex polycyclic azetidine scaffolds. acs.orgresearchgate.net

A key advantage of this method is its ability to use readily available starting materials and its tolerance for various functional groups. rsc.org The combination of a benziodoxole-based oxidant and a silver salt additive has been shown to promote the key reductive elimination step from a Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org

Table 2: Research Findings in Palladium-Catalyzed Azetidine Synthesis

| Catalyst/Directing Group | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|

| Pd(OAc)₂, Picolinamide (PA) | Primary alkyl amines | Amination of unactivated γ-C(sp³)–H bonds | acs.orgnih.gov |

| Palladium(II) | Aliphatic amines | Construction of complex polycyclic azetidines | acs.orgresearchgate.net |

Intermolecular cycloadditions provide a highly convergent route to azetidines by forming two new bonds in a single step. These reactions are particularly powerful for rapidly building molecular complexity.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and efficient methods for synthesizing functionalized azetidines. researchgate.netnih.govrsc.org This reaction is the nitrogen-analogue of the Paternò-Büchi reaction used to make oxetanes. nih.govrsc.org Upon photochemical excitation, the imine component adds across the double bond of the alkene to form the four-membered ring. nih.gov

Historically, these reactions required high-energy UV light and were often limited to cyclic imines to prevent competing E/Z isomerization, an unproductive relaxation pathway for the excited imine. rsc.orgresearchgate.net However, recent advancements have overcome many of these limitations. The development of visible-light-mediated protocols, often employing an iridium-based photocatalyst, allows the reaction to proceed under much milder conditions. researchgate.netnih.govchemrxiv.org

In these systems, the photocatalyst absorbs visible light and transfers its energy to the imine component, promoting it to a reactive triplet state. researchgate.netnih.gov This triplet-state imine then undergoes cycloaddition with a wide range of alkenes. nih.gov Researchers have successfully used 2-isoxazoline-3-carboxylates as versatile oxime precursors in these visible-light-mediated aza Paternò-Büchi reactions, significantly broadening the scope and utility of this transformation for accessing highly functionalized azetidines. rsc.orgresearchgate.netnih.gov The resulting products can often be deprotected to yield free, unprotected azetidines, making this a valuable modern approach. nih.gov

Table 3: Comparison of Photocycloaddition Methodologies for Azetidine Synthesis

| Method | Light Source | Imine Component | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Classical Aza Paternò-Büchi | UV Light | Cyclic imines (e.g., 3-ethoxyisoindolones) | Direct formation of azetidine ring | rsc.orgresearchgate.net |

| Visible-Light Mediated | Visible Light (e.g., blue LEDs) | Oximes (e.g., 2-isoxazoline-3-carboxylates) | Mild conditions, broad scope, operational simplicity | rsc.orgresearchgate.netnih.govchemrxiv.org |

Intermolecular Cycloaddition Reactions

Introduction and Functionalization of the Cyclobutylidene Moiety

The synthesis of 3-cyclobutylideneazetidine hydrochloride requires the specific formation of an exocyclic double bond at the C3 position of the azetidine ring.

A plausible and widely used method for the formation of the cyclobutylidene moiety is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde. In the context of 3-cyclobutylideneazetidine synthesis, this would likely involve the reaction of an N-protected 3-azetidinone with a cyclobutyl-derived phosphorus ylide.

The key precursors for this approach are:

N-protected 3-azetidinone: This can be synthesized through various methods, including the oxidation of the corresponding 3-hydroxyazetidine, which is often prepared by the cyclization of epichlorohydrin (B41342) with a suitable amine. The nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions.

Cyclobutyltriphenylphosphonium salt: This is the precursor to the Wittig reagent. It can be prepared by the reaction of triphenylphosphine (B44618) with a cyclobutyl halide, such as cyclobutyl bromide.

The Wittig reaction itself proceeds by deprotonating the phosphonium (B103445) salt with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic ylide. This ylide then attacks the carbonyl carbon of the 3-azetidinone, leading to the formation of a four-membered oxaphosphetane intermediate. This intermediate subsequently collapses to form the desired alkene (the cyclobutylideneazetidine) and triphenylphosphine oxide. The final deprotection of the nitrogen and salt formation with hydrochloric acid would yield this compound.

Table 3: Plausible Wittig Reaction for the Synthesis of 3-Cyclobutylideneazetidine

| Step | Reactants | Reagents/Conditions | Product |

| 1. Ylide Formation | Cyclobutyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) | Cyclobutylidene-triphenylphosphorane |

| 2. Wittig Reaction | N-Boc-3-azetidinone, Cyclobutylidene-triphenylphosphorane | Aprotic solvent (e.g., THF) | N-Boc-3-cyclobutylideneazetidine |

| 3. Deprotection and Salt Formation | N-Boc-3-cyclobutylideneazetidine | HCl in a suitable solvent (e.g., dioxane or ether) | This compound |

Copper-catalyzed reactions provide a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of forming alkylideneazetidines, a multi-step approach involving copper-catalyzed hydroboration of allenes is a potential strategy.

This method could involve the copper-catalyzed hydroboration of an appropriately substituted allene (B1206475) to generate an allylborane or alkenylborane species. nih.gov These boron-containing intermediates are highly versatile and can participate in subsequent coupling reactions. For instance, a borylated species could be coupled with a suitable azetidine precursor, such as an azetine, to form the desired alkylideneazetidine structure. The choice of copper catalyst and ligands can influence the regioselectivity and stereoselectivity of the hydroboration step. nih.gov This approach offers a pathway to structurally diverse alkylideneazetidines by varying the substitution pattern of the allene precursor. A copper-catalyzed boryl allylation of azetines has been shown to be an effective method for producing chiral 2,3-disubstituted azetidines. nih.gov

Strain-Inducing Positional Alkene Isomerization from Cyclobutylidene Precursors

A novel and strategic approach to synthesizing highly strained and kinetically unstable molecules involves the isomerization of more stable precursors. acs.orgresearchgate.net A recently developed method provides access to valuable cyclobutene (B1205218) building blocks from readily available cyclobutylidene precursors through a strain-inducing positional alkene isomerization. organic-chemistry.orgnih.gov This endergonic process effectively stores potential energy in the form of ring strain, converting a thermodynamically more stable exocyclic double bond into a less stable endocyclic double bond. acs.orgresearchgate.net

The transformation relies on the synergistic action of two catalysts: a decatungstate polyanion photocatalyst and a cobaloxime co-catalyst, activated by visible light. organic-chemistry.orgnih.gov This dual catalytic system operates under mild conditions and avoids the need for harsh reagents. organic-chemistry.org The versatility of the resulting cyclobutene products is significant, as they can participate in various strain-releasing transformations to build more complex molecular architectures. acs.orgorganic-chemistry.org Mechanistic investigations point to a steric basis for the selective formation of the strained product, offering a predictable way to generate synthetically challenging motifs. acs.orgorganic-chemistry.org

Catalytic Systems and Reagent Optimization in Azetidine and Cyclobutylidene Azetidine Synthesis

The development of efficient catalytic systems is paramount in modern organic synthesis. For the construction of azetidine rings, various transition metals have been employed, each offering unique reactivity and selectivity. The optimization of these systems, along with the careful selection of reagents, has enabled the synthesis of a wide array of functionalized azetidines.

Copper-Mediated Transformations

Copper catalysis has emerged as a powerful tool for constructing the azetidine core. the-innovation.org Photo-induced copper-catalyzed radical annulation represents a significant advancement, enabling the [3+1] cyclization of aliphatic amines with alkynes to yield azetidines. the-innovation.orgnih.gov This method can proceed in a two- or three-component fashion, where photogenerated α-aminoalkyl radicals are trapped by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov

Another robust copper-catalyzed method involves the anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.govresearchgate.net Under visible light irradiation, a heteroleptic copper complex, in the presence of an amine, facilitates the smooth cyclization of various ynamides to their corresponding azetidines with excellent control over regioselectivity. nih.govresearchgate.net Furthermore, copper(I) catalysis can also mediate a skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones in moderate to good yields. acs.org

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Photo-induced Radical Annulation | Aliphatic Amines, Alkynes | [3+1] radical cascade; forms vicinal tertiary-quaternary centers. | the-innovation.orgnih.gov |

| Anti-Baldwin Radical Cyclization | Ynamides | Visible light irradiation; full control of regioselectivity via 4-exo-dig pathway. | nih.govresearchgate.net |

| Skeletal Rearrangement | O-propargylic oximes | Tandem acs.orgnih.gov-rearrangement and 4π-electrocyclization cascade. | acs.org |

Gold-Catalyzed Approaches

Gold catalysts, particularly cationic Au(I) complexes, are well-known for their ability to activate alkynes toward nucleophilic attack. organic-chemistry.org This reactivity has been harnessed for the synthesis of azetidine derivatives. An uncommon 4-exo-dig cyclization of N-tosyl homopropargyl amines, catalyzed by a [AuCl(PEt₃)]/AgOTf system, provides stereoselective (Z)-2-alkylidene-1-tosylazetidines. nih.gov This outcome is notable as the analogous reaction with substrates bearing a methyl group at the propargylic position proceeds via a 5-endo-dig pathway to yield dihydropyrroles. nih.gov The 4-exo-dig pathway, once considered unfavorable by Baldwin's rules, is rationalized by a more nuanced understanding of the attack angle in the transition state. nih.gov

In a different approach, gold complexes can function as photocatalysts in energy transfer processes. nih.gov The use of [Au(cbz)(NHC)] complexes under photochemical conditions enables the synthesis of azetidines from 2-isoxazoline-3-carboxylates and various alkenes. This method expands the utility of gold catalysis beyond alkyne activation into the realm of photocatalysis for constructing strained ring systems. nih.gov

Titanium(IV)-Mediated Coupling Reactions

Titanium(IV)-mediated reactions offer a distinct pathway to azetidines, particularly spirocyclic structures. nih.gov The synthesis of spirocyclic NH-azetidines can be achieved from oxime ethers using a Ti(IV) species and an alkyl Grignard reagent or a terminal olefin. nih.govresearchgate.net The reaction is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.gov This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered N-heterocyclic ring in a single step. nih.gov This transformation provides access to previously unreported and structurally diverse NH-azetidines. nih.gov The combination of Ti(IV) alkoxides and Grignard reagents is a versatile system for various synthetic transformations. researchgate.net

| Starting Materials | Reagents | Proposed Mechanism | Key Outcome | Reference |

|---|---|---|---|---|

| Oxime ethers | Ti(Oi-Pr)₄, Alkyl Grignard reagent | Kulinkovich-type | Formation of structurally diverse spirocyclic NH-azetidines in a single step. | nih.govresearchgate.net |

Rhodium-Catalyzed Ring Expansion

Rhodium catalysis provides a powerful strategy for modifying existing azetidine rings through ring expansion. nih.govacs.org A facile method for synthesizing 4-aryl-4,5-dihydropyrrole-3-carboxylates has been developed via a rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids. nih.govacs.org Mechanistic studies suggest a novel domino "conjugate addition/N-directed α-C(sp³)–H activation" process. nih.govthieme-connect.de This reaction transforms the four-membered azetidine ring into a five-membered dihydropyrrole structure, demonstrating the utility of this strategy for scaffold diversification. acs.org Additionally, rhodium catalysts have been employed for the one-carbon ring expansion of aziridines to afford 2-vinyl azetidines, showcasing another route to functionalized four-membered rings from smaller precursors. researchgate.net

Role of Organoboronates and Grignard Reagents

Organoboronates and Grignard reagents are indispensable nucleophilic partners in many of the catalytic systems described for azetidine synthesis and modification.

Organoboronates , particularly aryl boronic acids, are key reagents in the rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates. nih.govacs.org In this process, the organoboronate serves as the source of the aryl group in a conjugate addition step, which initiates the domino sequence leading to ring expansion. nih.govthieme-connect.de Separately, organotrifluoroborate salts have been used as carbon nucleophiles for the ring-opening of azetidines under transition-metal-free cooperative Brønsted/Lewis acid catalysis, providing γ,γ-substituted amines. organic-chemistry.org

Grignard reagents are crucial for the formation of the reactive species in Titanium(IV)-mediated azetidine synthesis. nih.gov In the Kulinkovich-type reaction for synthesizing spirocyclic NH-azetidines, an alkyl Grignard reagent reacts with the Ti(IV) precursor to generate the key titanacyclopropane intermediate in situ. nih.govresearchgate.net This highlights the role of the Grignard reagent not merely as a simple nucleophile but as an essential component in the formation of the active catalyst/reagent complex. nih.gov

Salt Formation and Purification Strategies for Hydrochloride Derivatives

The conversion of a free base, such as 3-cyclobutylideneazetidine, into a hydrochloride salt is a critical step in pharmaceutical development and chemical synthesis. This process enhances the compound's stability, crystallinity, and aqueous solubility, which facilitates handling, purification, and formulation. guidechem.com The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom of the azetidine ring by hydrochloric acid. The resulting ionic character of the molecule significantly alters its physicochemical properties.

The selection of an appropriate salt formation strategy is guided by the pKa difference between the active pharmaceutical ingredient (API) and the salt-forming acid. researchgate.net A general guideline suggests that the pKa of the acid should be at least two to three units lower than the pKa of the protonated base to ensure complete and stable salt formation. researchgate.net

Salt Formation Methodologies

The preparation of azetidine hydrochloride salts is typically achieved by reacting the azetidine free base with hydrochloric acid in a suitable solvent. The choice of solvent is crucial as it must dissolve the free base but ideally should lead to the precipitation of the hydrochloride salt, simplifying its isolation.

One common and straightforward method involves treating a solution of the parent azetidine compound with a solution of hydrogen chloride in an organic solvent. guidechem.com Ethereal solutions of HCl, such as HCl in diethyl ether (Et₂O) or 1,4-dioxane, are frequently employed. The reaction is often performed at room temperature or below to control the exothermicity of the acid-base reaction. guidechem.com Upon addition of the HCl solution, the hydrochloride salt typically precipitates out of the reaction mixture and can be collected by filtration.

For instance, a general procedure involves dissolving the azetidine derivative in a solvent like diethyl ether or acetone, followed by the stoichiometric addition of an HCl solution. guidechem.comnih.gov The mixture is stirred for a period, often around one hour, to ensure complete reaction. The resulting solid product is then isolated by filtration, washed with a small amount of the solvent to remove residual impurities, and dried under vacuum. guidechem.com

Table 1: Representative Conditions for Azetidine Hydrochloride Salt Formation

| Azetidine Precursor | Reagent | Solvent(s) | Conditions | Outcome | Reference |

| O-tert-butyl azetidine-1-thiocarboxylate | 2M HCl in Et₂O | Diethyl ether (Et₂O) | Room Temperature, 1h | Solid precipitate of Azetidine HCl | guidechem.com |

| Bedaquiline (contains a tertiary amine) | Hydrochloric acid | Acetone | Not specified | Precipitated the hydrochloride salt | nih.gov |

| N-protected 2-cyano azetidine derivative | Not specified | Not specified | Not specified | Single crystals suitable for X-ray analysis | nih.gov |

| Cabozantinib (contains a quinoline (B57606) nitrogen) | Hydrochloric acid | Methanol (B129727) / Dichloromethane | Slow evaporation | Single crystals of the hydrochloride salt | researchgate.net |

Purification Strategies

The purity of the final hydrochloride salt is paramount. Several techniques are employed to purify this compound and related derivatives, with recrystallization being the most common and effective method for crystalline solids.

Recrystallization Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. jmchemsci.comrochester.edu The ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For amine hydrochloride salts, alcoholic solvents like ethanol (B145695) or methanol are often effective. jmchemsci.comrochester.edu In some cases, a mixed solvent system is required. For example, the compound might be dissolved in a minimal amount of a "good" solvent (like methanol) at an elevated temperature, followed by the slow addition of a "poor" solvent (like diethyl ether or hexane) until the solution becomes cloudy (the saturation point). rochester.edu Cooling this solution slowly allows for the formation of pure crystals. The choice of solvent is critical and often determined empirically. rochester.edu

Table 2: Common Solvents for Recrystallization of Amine Salts

| Solvent | Polarity | Boiling Point (°C) | Characteristics & Use Cases | Reference |

| Water | High | 100 | Effective for highly polar compounds. Can produce very pure products but may be challenging if the compound is too soluble. | rochester.edu |

| Ethanol | High | 78 | A common choice for moderately polar compounds; often used for recrystallizing azetidine derivatives. | jmchemsci.com |

| Methanol | High | 65 | Similar to ethanol but can offer different solubility profiles. | rochester.edu |

| Isopropanol | Medium | 82 | Less polar than ethanol; useful for compounds with intermediate polarity. | nih.gov |

| Ethyl Acetate | Medium | 77 | Good for tosylates and other moderately polar compounds; can be part of a mixed solvent system. | rochester.edu |

| Toluene | Low | 111 | Suitable for less polar compounds or as the "hot" solvent in a mixed system. | rochester.edu |

| Hexane / Heptane | Low | 69 / 98 | Often used as the "poor" solvent (anti-solvent) in mixed systems to induce precipitation. | rochester.edu |

Chromatographic Methods While recrystallization is the preferred method for the final salt, purification of the azetidine free base before salt formation is often accomplished using chromatographic techniques.

Flash Column Chromatography: This is a widely used method for purifying reaction intermediates on a multi-gram scale. nih.gov The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity, separating the desired compound from byproducts and unreacted starting materials. nih.govnih.govrsc.org

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is employed. nih.gov This technique offers higher resolution than standard column chromatography and is particularly useful for isolating minor components or separating isomers. nih.gov

Other Purification Techniques In some instances, particularly for volatile precursors or intermediates, vacuum distillation can be an effective purification method, capable of handling large quantities while avoiding stubborn impurities that might co-elute during chromatography. nih.gov In the simplest cases, where the hydrochloride salt is significantly less soluble than any impurities, the purification may simply involve triturating or washing the filtered solid with a suitable solvent to dissolve and remove contaminants.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclobutylideneazetidine Hydrochloride and Azetidine Analogues

Ring-Opening and Ring-Cleavage Reactions of the Azetidine (B1206935) Core

The considerable ring strain of azetidines (approx. 25.4 kcal/mol) is a primary driver of their reactivity, particularly in reactions that lead to the cleavage of the heterocyclic core. nih.gov These reactions are often initiated by the activation of the ring nitrogen. In the case of 3-cyclobutylideneazetidine hydrochloride, the nitrogen atom is protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, which alleviates the ring strain and results in a variety of substituted linear amines. nih.gov

The regioselectivity of the nucleophilic ring-opening is a critical aspect, governed by steric and electronic factors of the substituents on the azetidine ring. mdpi.com For azetidinium ions without a substituent at the C4 position, nucleophiles typically attack this less hindered site. mdpi.com Conversely, the presence of substituents can direct the nucleophilic attack to the C2 position. mdpi.com The nature of the nucleophile also plays a role in determining the reaction's regioselectivity. mdpi.com

Acid-mediated decomposition represents another significant pathway for ring-cleavage. Studies on N-substituted azetidines have shown that acidic conditions can catalyze an intramolecular ring-opening decomposition. magtech.com.cnresearchgate.net This process often involves the protonation of the azetidine nitrogen, followed by a nucleophilic attack from a pendant group within the same molecule. magtech.com.cnresearchgate.net The rate of this decomposition is sensitive to pH, with more rapid cleavage occurring at lower pH values. magtech.com.cn The basicity (pKa) of the azetidine nitrogen is a key determinant of its stability under acidic conditions. magtech.com.cnresearchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidinium Ions This table summarizes representative outcomes of nucleophilic attack on the azetidine core, demonstrating the influence of substitution patterns.

| Azetidinium Ion Substituent(s) | Nucleophile | Major Site of Attack | Product Type | Reference |

| No C4 substituent | Azide, Benzylamine, Acetate, Alkoxides | C4 | γ-Substituted Propylamine | mdpi.com |

| C4-Methyl | Azide, Benzylamine, Acetate, Alkoxides | C2 | Functionalized Linear Amine | mdpi.com |

| C2-Unsaturated (e.g., Aryl, Alkenyl) | Various Nucleophiles | C2 | Stabilized Acyclic Amine | |

| Pendant Amide Group (Intramolecular) | Acid (H+) | C2 or C4 (depending on chain length) | Lactam or Lactone | magtech.com.cn |

Direct Functionalization Strategies

Beyond reactions that cleave the ring, significant progress has been made in methodologies that functionalize the intact azetidine core. These strategies allow for the construction of more complex and densely functionalized azetidine derivatives. nih.gov

Direct functionalization of otherwise unreactive C(sp³)–H bonds is a powerful tool in modern organic synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has been developed as an efficient method to construct the azetidine ring itself from suitable amine precursors. youtube.comlibretexts.org In this process, a directing group, such as picolinamide (B142947) (PA), facilitates the activation of a γ-C–H bond, leading to cyclization. youtube.comlibretexts.org

More relevant to the functionalization of a pre-formed ring is the direct α-arylation of azetidinyl esters. researchgate.net This palladium-catalyzed reaction allows for the attachment of various aromatic compounds to the carbon adjacent to the nitrogen atom. researchgate.net A key challenge in this transformation is preventing the ring-opening of the strained heterocycle under the reaction conditions. researchgate.net This has been successfully achieved by employing azetidine derivatives with specific N-protecting groups, such as a benzyl (B1604629) group. researchgate.net Mechanistic studies indicate that the weak acidity of the α-C–H bond and the potential for side reactions like Claisen condensation are significant hurdles that must be overcome for successful α-arylation. researchgate.net

The stereocontrolled introduction of substituents onto the azetidine ring is crucial for creating specific three-dimensional structures, particularly for medicinal chemistry applications. Several strategies for the diastereoselective synthesis of substituted azetidines have been reported. One notable method involves the copper-catalyzed boryl allylation of azetines (the unsaturated precursor to azetidines). bohrium.com This three-component reaction installs both a boryl and an allyl group across the double bond, concurrently creating two new stereogenic centers with high levels of regio-, enantio-, and diastereoselectivity. bohrium.com

Another approach is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo-trig cyclization to deliver cis-2,4-disubstituted azetidines. chemistrysteps.com The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine, providing a pathway to various substituted azetidines with defined stereochemistry. chemistrysteps.com Furthermore, superbase-induced transformations of oxiranes containing benzylamino groups have been shown to provide trans-1,2,3-trisubstituted azetidines with good diastereoselectivity. youtube.com

Chemoselective displacement reactions are fundamental to the diversification of functionalized azetidines. These reactions involve the substitution of a leaving group on the azetidine ring by a nucleophile, without affecting other functional groups in the molecule. For instance, the iodo-azetidines generated from the diastereoselective cyclization of homoallyl amines can undergo nucleophilic displacement of the iodide. chemistrysteps.com This allows for the introduction of various functionalities, such as azides (which can be further reduced to amines), providing access to complex substitution patterns. chemistrysteps.com

Similarly, after deprotection of the azetidine nitrogen, the resulting secondary amine can be chemoselectively derivatized. Reactions such as nucleophilic aromatic substitution and reductive amination can be performed on the free amine without disturbing substituents at other positions on the ring, showcasing the utility of chemoselective strategies in building molecular complexity.

The deprotonation of a C–H bond adjacent to the ring nitrogen (α-lithiation) creates a powerful nucleophile that can be trapped with various electrophiles, including acylating agents. The success of this strategy is highly dependent on the N-protecting group. While the common N-Boc (tert-butoxycarbonyl) group does not typically facilitate direct α-lithiation, the use of alternative activating groups like N-Botc (tert-butoxythiocarbonyl) or N-thiopivaloyl has proven effective.

The N-Botc group, in particular, enables facile α-lithiation of the azetidine ring using a strong base like s-BuLi. The resulting lithiated intermediate can be trapped with a range of electrophiles, such as aldehydes, ketones, silyl (B83357) halides, and stannyl (B1234572) halides. This methodology provides a direct route to C2-substituted azetidines. While direct acylation has been less explored, the principle of trapping the lithiated intermediate with an acyl chloride or related species represents a viable, though potentially challenging, pathway to 2-acylazetidines.

Table 2: Direct Functionalization Strategies for the Azetidine Core This table provides an overview of modern methods for modifying the intact azetidine ring.

| Strategy | Reaction Type | Key Reagents/Catalysts | Position Functionalized | Reference |

| C(sp³)–H Functionalization | Palladium-Catalyzed α-Arylation | Pd(OAc)₂, Ligand, Base | C2 | researchgate.net |

| Diastereoselective Alkylation | Copper-Catalyzed Boryl Allylation | CuBr, Bisphosphine Ligand, B₂pin₂ | C2, C3 | bohrium.com |

| Chemoselective Displacement | Nucleophilic Substitution | Iodo-azetidine + Nucleophile (e.g., NaN₃) | C2, C4 | chemistrysteps.com |

| Direct Lithiation | α-Lithiation & Electrophile Trapping | N-Botc, s-BuLi, Electrophile (E+) | C2 |

Addition and Elimination Reaction Pathways

The presence of an exocyclic double bond, as in 3-cyclobutylideneazetidine, introduces additional avenues for chemical reactivity, focusing on addition reactions to the double bond and elimination reactions that can form it.

The exocyclic double bond in 3-alkylideneazetidine derivatives serves as a versatile handle for further functionalization through various addition reactions. nih.gov Catalytic hydrogenation can reduce the double bond to afford the corresponding 3-alkylazetidine. nih.gov Similarly, ionic reduction using reagents like triethylsilane in the presence of trifluoroacetic acid also achieves saturation of the double bond and allows for selective deuteration. nih.gov

The double bond is also susceptible to electrophilic addition. For example, treatment with bromine leads to an electrophilic bromination, yielding a brominated β-aminoketone after hydrolysis. nih.gov Furthermore, the double bond can be cleaved entirely via ozonolysis to produce the corresponding azetidin-3-one (B1332698) or β-lactam, depending on the substrate. nih.gov

For 3-alkylideneazetidines where the double bond is conjugated with an electron-withdrawing group, such as an ester, the system behaves as a Michael acceptor. mdpi.com This allows for conjugate addition (aza-Michael addition) of various nitrogen-based nucleophiles to yield functionalized 3,3-disubstituted azetidines. mdpi.com

The formation of the 3-alkylideneazetidine moiety itself often proceeds through an elimination pathway. A common method is the Horner-Wadsworth-Emmons reaction, where an N-protected azetidin-3-one is treated with a phosphonate (B1237965) ylide. mdpi.com This reaction forms the exocyclic carbon-carbon double bond through the elimination of a phosphate (B84403) byproduct, providing a reliable route to these valuable unsaturated building blocks. mdpi.com

Theoretical and Computational Studies on Reactivity

Theoretical and computational chemistry provide powerful tools to investigate the intricate details of chemical reactivity, offering insights that are often inaccessible through experimental methods alone. For a molecule like this compound, computational studies would be invaluable for understanding its behavior in chemical reactions. These studies can elucidate the influence of its unique structural features, such as the strained four-membered ring and the exocyclic double bond, on its reactivity profile.

Analysis of Ring Strain Effects on Chemical Reactivity and Nucleophilicity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. researchwithrutgers.com This inherent strain is a driving force for reactions that lead to the opening of the ring, thereby relieving the strain. In the case of 3-cyclobutylideneazetidine, the presence of the spiro-fused cyclobutane (B1203170) ring and the exocyclic double bond introduces additional strain and electronic effects that are expected to modulate its reactivity.

Computational models can quantify the strain energy of the molecule and its derivatives. By comparing the strain energy of the ground state with that of transition states for various reactions, chemists can predict the feasibility of different reaction pathways. For instance, in nucleophilic substitution reactions, the attack of a nucleophile on one of the ring carbons can lead to a transition state where the ring has started to open, partially relieving the strain. This strain release contributes to lowering the activation energy of the reaction, thus enhancing the reactivity of the azetidine ring compared to its acyclic or larger-ring counterparts. rsc.org

The nucleophilicity of the azetidine nitrogen is also influenced by the ring structure. While the nitrogen lone pair is available for reactions, the hybridization and geometry imposed by the four-membered ring can affect its ability to act as a nucleophile. Computational studies can calculate properties such as the nitrogen atom's charge density and the accessibility of its lone pair to predict its nucleophilic strength.

A hypothetical comparison of ring strain in related cyclic amines is presented in the table below.

| Compound | Ring Size | Estimated Ring Strain (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~6 |

| Piperidine (B6355638) | 6 | ~0 |

This table illustrates the general trend of decreasing ring strain with increasing ring size. The specific strain of 3-cyclobutylideneazetidine would require dedicated computational analysis.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov These calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, DFT calculations could be employed to investigate various potential reaction mechanisms, such as:

Ring-opening reactions: By modeling the approach of a nucleophile, the transition state for ring-opening at either the C2 or C4 position could be located and its energy calculated. This would help predict the regioselectivity of such reactions.

Reactions at the exocyclic double bond: The mechanism of electrophilic additions to the cyclobutylidene moiety could be elucidated, determining whether the reaction proceeds in a stepwise or concerted manner.

Protonation/deprotonation equilibria: The pKa of the azetidinium proton can be calculated to understand its acidity and the conditions required for its deprotonation to the free amine.

By calculating the energies of all stationary points along a reaction coordinate, a detailed reaction profile can be constructed, providing a deep understanding of the reaction mechanism.

Molecular Orbital Theory Applications (e.g., HOMO-LUMO energy gap analysis)

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter. A small HOMO-LUMO gap generally indicates high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and susceptible to chemical reactions. mdpi.com Computational software can readily calculate the energies of the HOMO and LUMO.

For 3-cyclobutylideneazetidine, the HOMO is likely to be localized on the nitrogen atom and the π-system of the exocyclic double bond, making these sites susceptible to attack by electrophiles. The LUMO, on the other hand, would likely be associated with the σ* orbitals of the strained C-N and C-C bonds of the azetidine ring, indicating that these are the sites for nucleophilic attack.

An analysis of the HOMO-LUMO gap for 3-cyclobutylideneazetidine and related compounds could provide insights into their relative reactivities. A hypothetical comparison is shown in the table below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Predicted Reactivity |

| Azetidine | (Calculated Value) | (Calculated Value) | (Calculated Value) | Moderate |

| 3-Methyleneazetidine | (Calculated Value) | (Calculated Value) | (Calculated Value) | Higher |

| 3-Cyclobutylideneazetidine | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) | (Predicted) |

Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations for the listed molecules.

By examining the coefficients of the atomic orbitals contributing to the HOMO and LUMO, one can predict the regioselectivity of reactions. For instance, in a nucleophilic attack, the reaction is expected to occur at the atom with the largest coefficient in the LUMO. Conversely, electrophilic attack is predicted to occur at the atom with the largest coefficient in the HOMO.

Advanced Applications in Organic and Materials Chemistry

Role as Core Scaffolds and Building Blocks in Complex Molecule Synthesis

The rigid and strained framework of azetidine (B1206935) makes it an attractive building block for constructing more complex molecular architectures. rsc.org Its derivatives serve as key intermediates in the synthesis of a wide array of organic compounds, including enantiomerically pure diamines, amino alcohols, and polyamines. acs.org The controlled opening or functionalization of the azetidine ring allows chemists to introduce specific functionalities with a high degree of stereochemical control. rsc.org

Chiral, non-racemic azetidine derivatives have been effectively utilized as templates and auxiliaries in asymmetric synthesis. The conformational rigidity of the four-membered ring provides a well-defined steric environment that can effectively control the stereochemical outcome of reactions. rsc.org This enhanced control of the catalytic pocket can lead to increased enantioselectivity in various chemical transformations. rsc.org Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been developed to induce asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net

Azetidines are valuable precursors for the synthesis of polyamine ligands, which are crucial in coordination chemistry and catalysis. rsc.org The reaction of azetidine-containing molecules can lead to the formation of quadridentate amines and other complex polydentate ligands. rsc.orgresearchgate.net For instance, the reaction of a tris(benzene sulfonate) with 1,2-ethanediamine can yield a quadridentate amine that incorporates the four-membered azetidine ring. rsc.org These polyamine structures, built upon an azetidine framework, are instrumental in forming stable complexes with various metal ions. rsc.org

| Precursor Type | Resulting Ligand Class | Synthetic Utility |

| Chiral Azetidines | Chiral Polyamines | Asymmetric Catalysis, Metal Scavenging |

| Bis-azetidines | Cross-linked Polyamines | Material Science, Drug Delivery |

| Functionalized Azetidinols | Amino Alcohol Ligands | Coordination Chemistry, Bio-inorganic Chemistry |

Applications in Catalysis and Coordination Chemistry

The unique electronic and steric properties of the azetidine ring make its derivatives effective ligands in metal-catalyzed reactions. The nitrogen atom provides a coordination site for metal ions, while the substituents on the ring can be modified to fine-tune the catalytic activity and selectivity of the resulting metal complex.

Azetidine-based ligands have been successfully employed in forming catalytically active complexes with transition metals like palladium and cobalt. rsc.orgmdpi.com For example, new vicinal diamines based on azetidine cores have been synthesized and used as ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions. mdpi.com These catalytic systems have shown high efficiency, even with low catalyst loadings, for the coupling of various aryl halides. mdpi.com The coordination chemistry of azetidines with cobalt(III) has also been explored, leading to the formation of stable octahedral complexes where the azetidine-containing ligand dictates the coordination geometry. rsc.org

| Metal Center | Azetidine Ligand Type | Catalytic Application |

| Palladium (Pd) | Vicinal Diamine Azetidines | Suzuki-Miyaura Coupling |

| Cobalt (Co) | Quadridentate Azetidine Amines | Structural Coordination Chemistry |

| Zinc (Zn) | Binuclear Azetidine Complexes | Asymmetric Michael Addition |

| Ruthenium (Ru) | Azetidinol Derivatives | Oxidative Alkynylation |

The rigidity of the azetidine scaffold plays a crucial role in asymmetric catalysis. rsc.org When incorporated into a ligand, the azetidine ring restricts conformational flexibility, which can translate to higher enantioselectivity in the catalyzed reaction. rsc.org For example, azetidine-containing binuclear zinc catalysts have been developed for asymmetric Michael additions, where the rigid ligand scaffold is credited with enhancing the control of the catalytic environment. rsc.org The strain in the Pd-metallacycle formed with azetidine-based ligands, compared to less strained rings like pyrrolidine, can significantly impact the outcome of cross-coupling reactions. researchgate.netmdpi.com

Contributions to Advanced Materials Science

The reactivity of the strained azetidine ring, particularly through ring-opening polymerization, makes it a valuable monomer for the synthesis of advanced polymers. These resulting polymers, primarily polyamines, have a range of applications due to their unique properties. utwente.nl

The cationic ring-opening polymerization of azetidine monomers leads to the formation of poly(trimethylenimine) (PTMI), a polymer with a linear or branched structure depending on the reaction conditions. utwente.nl These azetidine-derived polyamines are investigated for numerous applications, including:

Coatings: Forming protective and functional antibacterial or antimicrobial surfaces. utwente.nl

Gas Adsorption: Materials designed for CO2 capture and sequestration. utwente.nl

Chelation: Polymers capable of binding metal ions for environmental remediation or recovery. utwente.nl

Materials Templating: Acting as scaffolds for the synthesis of structured nanomaterials. utwente.nl

Biomedical Applications: Serving as non-viral vectors for gene transfection. utwente.nl

The polymerization of azetidines offers a pathway to create diverse macromolecular architectures that are otherwise difficult to access, providing a basis for the development of novel functional materials. utwente.nl

The Pivotal Role of 3-Cyclobutylideneazetidine Hydrochloride in Advanced Chemical Synthesis

The scientific community has shown a growing interest in novel heterocyclic compounds, with this compound emerging as a significant subject of research. This compound, characterized by a unique strained ring system, is finding its place as a versatile building block in various fields, from materials science to medicinal chemistry. Its distinct structural features offer a gateway to innovative molecular designs and applications.

While comprehensive data on this compound remains the focus of ongoing research, its structural analogs and related azetidine derivatives have demonstrated considerable potential. This article delves into the advanced applications and strategic design principles associated with this class of compounds, highlighting their importance in contemporary organic and medicinal chemistry.

The unique chemical architecture of azetidine derivatives, particularly those with exocyclic double bonds like the cyclobutylidene moiety, opens up a wide array of applications in the synthesis of specialized materials.

Precursors for Specialty Dyes and Bioimaging Probes

While direct application of this compound in rhodamine dyes is not extensively documented, the azetidine core is a known constituent in the development of fluorescent probes. The rigid, strained four-membered ring can influence the photophysical properties of a dye molecule, such as its quantum yield and Stokes shift. The incorporation of such motifs is a strategic approach to fine-tuning the spectral properties of bioimaging agents for enhanced performance in cellular and in vivo imaging.

Components for Optoelectronic Devices

In the realm of materials science, organic compounds with unique electronic properties are highly sought after for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The introduction of strained ring systems such as the azetidine moiety can impact the molecular packing and electronic coupling in thin films, which are critical parameters for device efficiency and stability. Research in this area is exploring how such building blocks can contribute to the development of next-generation organic electronic materials.

Synthesis of Energetic Materials

Azetidine derivatives have been systematically studied as precursors to energetic materials. chemistry-chemists.comnih.gov The inherent ring strain of the azetidine core contributes to a higher heat of formation, a desirable characteristic for energetic compounds. The synthesis of energetic materials often involves the introduction of nitro groups onto a core structure. For instance, 1,3,3-trinitroazetidine (B1241384) (TNAZ) is a well-known high-performance explosive derived from an azetidine precursor. nih.gov The general synthetic strategy involves the formation of the azetidine ring followed by nitration. While the direct use of this compound in this context is not specified, its underlying azetidine framework is of significant interest to this field.

| Energetic Compound | Precursor Type | Key Features |

| 1,3,3-Trinitroazetidine (TNAZ) | Azetidine | High heat of formation, high performance |

| 1-tert-butyl-3,3-dinitroazetidine (BDNA) | Azetidine | Precursor to other energetic materials |

| 3,3-dinitroazetidine (DNA) | Azetidine | Can form energetic salts |

Applications in Polymerization

The strained nature of the azetidine ring makes it a candidate for ring-opening polymerization. This process can lead to the formation of novel polymers with unique properties. The specific functionalities on the ring, such as the cyclobutylidene group, could be preserved as pendant groups on the polymer backbone, offering further opportunities for post-polymerization modification and the tailoring of material properties.

Strategic Design in Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a valuable motif in medicinal chemistry, offering a desirable alternative to more common ring systems.

Bioisosteric Replacement Strategies

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the biological activity of a compound. The azetidine ring is often used as a bioisostere for other cyclic or acyclic moieties. nih.gov This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The unique three-dimensional structure of the azetidine ring can provide a different vector for substituents compared to a cyclobutane (B1203170) or piperidine (B6355638) ring, allowing for a finer exploration of the chemical space around a biological target. nih.gov

Influence on Physicochemical Properties for Molecular Design

The incorporation of the azetidine moiety can significantly influence key physicochemical properties of a molecule, which are critical for its drug-like characteristics. nih.gov

Water Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which can lead to an increase in water solubility compared to its carbocyclic analog. This is a crucial parameter for drug absorption and distribution.

pKa: The basicity of the azetidine nitrogen can be modulated by the substituents on the ring. This pKa value is important as it affects the ionization state of the molecule at physiological pH, which in turn influences its interaction with biological targets and its membrane permeability.

The strategic use of scaffolds like 3-cyclobutylideneazetidine allows medicinal chemists to navigate the "drug-like" chemical space more effectively, optimizing molecules for both efficacy and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

| Property | Influence of Azetidine Moiety |

| Water Solubility | Generally increases due to the hydrogen bond accepting nitrogen atom. |

| pKa | The basicity of the nitrogen can be tuned by substituents, affecting the ionization state. |

| Molecular Conformation | The rigid, strained ring provides a well-defined three-dimensional structure. |

Analytical and Spectroscopic Characterization Methodologies in Azetidine Chemistry

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is the cornerstone of molecular characterization. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 3-Cyclobutylideneazetidine hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to ascertain its unique structure, which features a strained four-membered azetidine (B1206935) ring and an exocyclic double bond as part of a cyclobutylidene moiety.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the azetidine and cyclobutylidene rings. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the protonated nitrogen atom and the anisotropic effects of the double bond. The protons on the carbons adjacent to the nitrogen (C2 and C4 of the azetidine ring) would likely appear as downfield multiplets. The protons on the cyclobutylidene ring would also exhibit characteristic shifts, with the allylic protons appearing in a distinct region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. Key signals would include those for the sp² hybridized carbons of the exocyclic double bond and the sp³ hybridized carbons of both the azetidine and cyclobutylidene rings. The carbons attached to the nitrogen atom would be shifted downfield due to its electronegativity.

A representative, albeit hypothetical, dataset for the free base, tert-Butyl 3-cyclobutylideneazetidine-1-carboxylate, is often detailed in synthetic procedures as a precursor to the hydrochloride salt. The deprotection and salt formation would lead to predictable shifts in the final product's NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for a 3-Cyclobutylideneazetidine Derivative

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Azetidine CH₂ (C2, C4) | 4.10 - 4.30 (m) | 55.0 - 58.0 |

| Cyclobutylidene allylic CH₂ | 2.80 - 3.00 (m) | 30.0 - 33.0 |

| Cyclobutylidene CH₂ | 1.90 - 2.10 (m) | 18.0 - 21.0 |

| Quaternary C (C3) | - | 135.0 - 138.0 |

| Olefinic C | - | 125.0 - 128.0 |

Note: This data is illustrative and based on general principles for similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds.

A prominent feature would be the N-H stretching vibration of the secondary ammonium (B1175870) salt, which typically appears as a broad band in the region of 2700-3000 cm⁻¹. The C=C stretching vibration of the exocyclic double bond would be observed in the 1650-1680 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both the azetidine and cyclobutylidene rings would be present in their characteristic regions.

Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| R₂NH₂⁺ (Ammonium salt) | N-H Stretch | 2700 - 3000 (broad) |

| C=C (Exocyclic) | C=C Stretch | 1650 - 1680 |

| C-N | C-N Stretch | 1150 - 1250 |

| CH₂ (Azetidine) | C-H Stretch | 2850 - 2950 |

| CH₂ (Cyclobutylidene) | C-H Stretch | 2840 - 2930 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used. The mass spectrum would show a prominent peak corresponding to the molecular ion of the free base (the protonated molecule, [M+H]⁺). The isotopic pattern of this peak would confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula.

Data Table: Expected Mass Spectrometry Data for 3-Cyclobutylideneazetidine

| Ion | Description | Expected m/z |

| [M+H]⁺ | Molecular ion of the free base | 110.10 |

| [M]⁺ | Radical cation (less common in ESI) | 109.09 |

Chromatographic Separation and Purification Techniques

Chromatography is a laboratory technique for the separation of a mixture. For the synthesis of this compound, chromatographic methods are essential for isolating the product from reaction byproducts and unreacted starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A spot corresponding to the product would be visualized on the TLC plate, and its retention factor (Rf) would be calculated.

Column Chromatography: For purification on a larger scale, column chromatography is employed. A stationary phase, such as silica (B1680970) gel, is packed into a column, and a mobile phase (a solvent or mixture of solvents) is passed through it. The components of the reaction mixture separate based on their differential adsorption to the stationary phase. For an amine compound like 3-Cyclobutylideneazetidine, it is common to use a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol (B129727), to prevent tailing of the spot on the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both purification and analytical purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid, would be suitable for analyzing the purity of this compound. The product would elute at a characteristic retention time, and the purity would be determined by the relative area of its peak.

Future Directions and Emerging Research Avenues for 3 Cyclobutylideneazetidine Hydrochloride

Development of Novel, Efficient, and Sustainable Synthetic Routes

The synthesis of highly substituted and strained heterocyclic systems like 3-Cyclobutylideneazetidine hydrochloride presents inherent challenges. medwinpublishers.com Future research will likely focus on overcoming these hurdles by developing more efficient, atom-economical, and environmentally benign synthetic methodologies.

Catalytic Approaches: The development of novel transition-metal or organocatalytic methods could enable more direct and selective formation of the cyclobutylideneazetidine core. For instance, visible light-enabled photocatalysis, such as the aza Paternò-Büchi reaction, has emerged as a powerful tool for constructing functionalized azetidines under mild conditions. researchgate.netspringernature.comnih.gov

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation would significantly improve efficiency. This reduces the need for intermediate purification steps, saving time, solvents, and resources.

Bio-based Feedstocks: Investigating routes that utilize renewable starting materials could align the synthesis of this and related compounds with the principles of sustainable chemistry. rsc.orgspringernature.com

A comparative table of potential synthetic strategies is conceptualized below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Visible-Light Photocatalysis | High atom economy, mild reaction conditions, access to unique reactivity. nih.gov | Substrate scope limitations, control of stereoselectivity. |

| Transition-Metal Catalysis | High efficiency and selectivity, potential for asymmetric synthesis. | Catalyst cost and toxicity, removal of metal residues. |

| Enzymatic Synthesis | High stereoselectivity, environmentally benign (aqueous media). | Enzyme stability and availability, limited substrate scope. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of New Reactivity Patterns and Unprecedented Transformations

The significant ring strain of the azetidine (B1206935) ring (approximately 25.4 kcal/mol) and the presence of an exocyclic double bond make this compound a fertile ground for exploring novel chemical transformations. rsc.org The inherent strain is a powerful driving force for reactions that involve ring-opening, expansion, or rearrangement, providing access to diverse molecular architectures. nih.govfrontiersin.org

Future research could focus on leveraging these features:

Strain-Release Reactions: Investigating reactions that proceed via the selective cleavage of C-C or C-N bonds within the azetidine ring could lead to the synthesis of more complex acyclic or larger heterocyclic structures. rsc.org This strategy is a cornerstone of utilizing strained rings as synthetic building blocks.

Functionalization of the Exocyclic Double Bond: The exocyclic double bond is a prime site for a variety of addition reactions (e.g., hydrogenation, halogenation, epoxidation, dihydroxylation). These transformations could generate a library of derivatives with diverse functionalities and stereochemical arrangements, which would be valuable for structure-activity relationship studies in medicinal chemistry.

Domino and Cascade Reactions: The dual reactivity of the strained ring and the double bond could be exploited in domino reactions, where a single event triggers a cascade of transformations to rapidly build molecular complexity.

| Reactive Site | Potential Transformation | Anticipated Product Class |

| Azetidine Ring (N-C bond) | Reductive Ring Opening | Functionalized γ-aminoalkanes |

| Azetidine Ring (C-C bond) | Ring Expansion | Pyrrolidine or Piperidine (B6355638) derivatives |

| Exocyclic Double Bond | Asymmetric Hydrogenation | Chiral 3-(Cyclobutyl)azetidine derivatives |

| Exocyclic Double Bond | Ozonolysis | 3-Azetidinone and Cyclobutanone |

| Combined Reactivity | Tandem Michael Addition/Ring Opening | Complex acyclic amino ketones |

Integration into Advanced Supramolecular Architectures and Functional Materials

The rigid, three-dimensional structure of the cyclobutylideneazetidine core makes it an intriguing building block, or scaffold, for the construction of larger, well-defined molecular assemblies. mdpi.comibmmpeptide.com Its unique geometry could be used to direct the spatial arrangement of functional groups, a key principle in the design of advanced materials.

Emerging research could explore its incorporation into:

Polymers and Oligomers: The bifunctional nature of the molecule (e.g., the secondary amine and the potential for functionalizing the cyclobutane (B1203170) ring) could allow it to be used as a monomer in polymerization reactions. The rigidity of the core could impart unique thermal and mechanical properties to the resulting polymers.

Crystal Engineering and Metal-Organic Frameworks (MOFs): The nitrogen atom of the azetidine ring can act as a ligand for metal ions. By adding other coordinating groups to the cyclobutane moiety, it could be developed into a multitopic ligand for the rational design of crystalline materials with specific topologies and potential applications in gas storage or catalysis.

Energetic Materials: Functionalized azetidines have been investigated as potential energetic materials due to their high nitrogen content and strained ring systems, which can release significant energy upon decomposition. chemrxiv.org

Synergistic Approaches Combining Synthetic and Advanced Computational Methodologies

The interplay between experimental synthesis and computational chemistry is a powerful paradigm in modern chemical research. For a molecule like this compound, where empirical data is scarce, computational methods can provide invaluable predictive insights. numberanalytics.comnumberanalytics.com

Future synergistic efforts are expected to:

Predict Reactivity and Ring Strain: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to quantify the ring strain energy and predict the most likely sites of reactivity. chemrxiv.orgchemrxiv.orgacs.org This can guide experimental design, saving time and resources by prioritizing reactions with a higher probability of success.

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping to understand unexpected outcomes and optimize conditions for desired products.

Design Novel Functional Molecules: By simulating the properties of virtual derivatives of this compound, researchers can identify candidates with desirable electronic, optical, or medicinal properties before committing to their synthesis. This is particularly relevant in drug discovery and materials science. researchgate.net

The table below illustrates the potential synergy between computational and synthetic approaches.

| Research Goal | Computational Method | Synthetic Application |

| Optimize Synthesis | Transition State Theory, DFT | Identify optimal catalysts and reaction conditions for higher yields. |

| Predict Spectroscopic Properties | TD-DFT, NMR chemical shift prediction | Confirm the structure of newly synthesized compounds. |

| Screen for Biological Activity | Molecular Docking, QSAR | Prioritize derivatives for synthesis in drug discovery programs. |

| Design New Materials | Molecular Dynamics, DFT | Predict material properties (e.g., polymer rigidity, MOF porosity). |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclobutylideneazetidine hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions of azetidine precursors with cyclobutylidene derivatives under inert atmospheres. For example, analogous protocols for sulfonyl chlorides (e.g., 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) use dichloromethane as a solvent, controlled temperature (20–25°C), and purification via recrystallization or chromatography . To optimize yield, employ Design of Experiments (DOE) to test variables like stoichiometry, temperature, and solvent polarity. Monitor intermediates using TLC or inline spectroscopy.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (e.g., Kromasil C18 column, 1 mL/min flow rate, UV detection at 207 nm) for purity analysis , complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Cross-validate results with FT-IR to identify functional groups (e.g., azetidine ring vibrations at ~600–800 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for azetidine derivatives: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. For waste management, segregate acidic and organic waste, and collaborate with certified disposal services . Emergency protocols should include immediate rinsing with water for skin/eye contact and neutralization of spills with inert absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to distinguish between isomers. Validate with computational chemistry tools (e.g., density functional theory (DFT) for predicted chemical shifts) . Statistical analysis (e.g., principal component analysis) can identify outliers in batch data .

Q. What strategies improve the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products via LC-MS and identify degradation pathways (e.g., hydrolysis of the azetidine ring). Use argon-filled vials and desiccants for long-term storage .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to study interactions with enzymes or receptors. Use quantum mechanics/molecular mechanics (QM/MM) to simulate reaction mechanisms, such as ring-opening or nucleophilic substitutions. Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Q. What experimental designs are effective for analyzing contradictory bioactivity data in pharmacological studies?

- Methodological Answer : Address discrepancies (e.g., varying IC₅₀ values) by standardizing assay conditions (pH, temperature, cell lines). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity. Meta-analysis of published data can identify confounding variables (e.g., solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.